Ethyl 3-(1h-indol-3-yl)-2-nitropropanoate
Overview
Description
Ethyl 3-(1h-indol-3-yl)-2-nitropropanoate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring, which is a common structural motif in many biologically active molecules, including pharmaceuticals and natural products .
Preparation Methods
The synthesis of Ethyl 3-(1h-indol-3-yl)-2-nitropropanoate typically involves the reaction of indole derivatives with nitroalkanes. One common method involves the condensation of indole-3-carboxaldehyde with nitroethane in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .
Chemical Reactions Analysis
Ethyl 3-(1h-indol-3-yl)-2-nitropropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-(1h-indol-3-yl)-2-nitropropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active indole derivatives.
Mechanism of Action
The mechanism of action of Ethyl 3-(1h-indol-3-yl)-2-nitropropanoate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Ethyl 3-(1h-indol-3-yl)-2-nitropropanoate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique combination of an indole ring with a nitropropanoate group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-(1H-indol-3-yl)-2-nitropropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-19-13(16)12(15(17)18)7-9-8-14-11-6-4-3-5-10(9)11/h3-6,8,12,14H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFYELOBENMNHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303308 | |
Record name | ethyl 3-(1h-indol-3-yl)-2-nitropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63971-99-3 | |
Record name | NSC157803 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-(1h-indol-3-yl)-2-nitropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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